molecular formula C10H15NO3 B6223046 8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one CAS No. 2763750-23-6

8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one

Cat. No.: B6223046
CAS No.: 2763750-23-6
M. Wt: 197.2
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Description

8-(methoxymethyl)-3-oxa-5-azatricyclo[6110,1,5]decan-4-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The methoxymethyl group is then introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxymethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may result in alcohol derivatives.

Scientific Research Applications

8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-(hydroxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    8-(chloromethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one: Contains a chloromethyl group, which can undergo different reactions compared to the methoxymethyl group.

Uniqueness

8-(methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

2763750-23-6

Molecular Formula

C10H15NO3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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